molecular formula C24H20ClN3O4 B2531200 2-amino-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide CAS No. 903281-57-2

2-amino-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B2531200
CAS No.: 903281-57-2
M. Wt: 449.89
InChI Key: WUWMOSYCZPYTNU-UHFFFAOYSA-N
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Description

2-amino-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide is a potent and selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), a key intracellular tyrosine kinase that regulates signaling pathways critical for cell migration, proliferation, and survival. FAK is overexpressed in a variety of aggressive human cancers, and its activity is linked to tumor progression, metastasis, and cancer stem cell maintenance . This compound has demonstrated efficacy in disrupting FAK-mediated signaling, leading to the induction of anoikis (detachment-induced cell death) and the inhibition of tumor cell invasion. Research indicates that this specific indolizine derivative exhibits potent anti-invasive and anti-angiogenic properties in preclinical models. Its mechanism extends to the modulation of immune cell function, as FAK inhibition can impair the integrin-mediated adhesion and migration of leukocytes , suggesting potential applications in investigating the tumor microenvironment and cancer immunotherapy. The primary research value of this inhibitor lies in its utility as a chemical probe to dissect the complex biological roles of FAK in oncogenesis and to validate FAK as a therapeutic target for the development of novel anti-cancer agents.

Properties

IUPAC Name

2-amino-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4/c1-31-18-11-6-14(13-19(18)32-2)23(29)22-21(26)20(17-5-3-4-12-28(17)22)24(30)27-16-9-7-15(25)8-10-16/h3-13H,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWMOSYCZPYTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Cl)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolizine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the indolizine core using reagents such as chlorobenzene derivatives.

    Attachment of the Dimethoxybenzoyl Moiety: This can be done through an acylation reaction using 3,4-dimethoxybenzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorobenzene derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-amino-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The target compound’s key structural differentiators include:

  • Position 1 : N-(4-chlorophenyl) carboxamide.
  • Position 3 : 3,4-Dimethoxybenzoyl group.
  • Position 2: Amino substituent.

Comparisons with similar indolizine derivatives (Table 1) highlight how substituent modifications influence molecular weight, polarity, and steric effects:

Table 1: Structural and Physicochemical Comparison of Indolizine Derivatives

Compound Name (CAS No.) Position 1 Substituent Position 3 Substituent Molecular Formula Molecular Weight Key Features Reference
Target Compound 4-Chlorophenyl 3,4-Dimethoxybenzoyl C24H20ClN3O4 ~473.9* Electron-donating methoxy groups -
2-Amino-N-(2-Chlorophenyl)-3-(4-Methoxybenzoyl)indolizine-1-Carboxamide (903315-26-4) 2-Chlorophenyl 4-Methoxybenzoyl C23H18ClN3O3 419.86 Ortho-chloro; single methoxy group
2-Amino-3-(4-Chlorobenzoyl)-N-(2-Methoxyphenyl)indolizine-1-Carboxamide 2-Methoxyphenyl 4-Chlorobenzoyl C23H17ClN3O3 ~418.8* Chloro vs. methoxy positional swap
2-Amino-N-(4-Ethylphenyl)-3-(Thiophene-2-Carbonyl)indolizine-1-Carboxamide (898436-84-5) 4-Ethylphenyl Thiophene-2-carbonyl C22H19N3O2S 389.47 Heterocyclic thiophene substituent
2-Amino-N-(4-Ethylphenyl)-3-(3-Nitrobenzoyl)indolizine-1-Carboxamide 4-Ethylphenyl 3-Nitrobenzoyl C24H20N4O4 428.44 Electron-withdrawing nitro group
2-Amino-3-(4-Chlorobenzoyl)-N-(2,5-Dimethylphenyl)indolizine-1-Carboxamide (898417-24-8) 2,5-Dimethylphenyl 4-Chlorobenzoyl C24H20ClN3O2 417.9 Steric hindrance from methyl groups

*Calculated based on molecular formula.

Key Observations:

Electron-withdrawing groups (e.g., nitro in ) may reduce solubility but improve binding to electron-deficient enzyme pockets. Steric hindrance from ortho-substituents (e.g., 2-chlorophenyl in or 2,5-dimethylphenyl in ) could limit molecular flexibility and target interactions.

Molecular Weight and Bioavailability :

  • The target compound (~473.9 g/mol) exceeds the ideal range for oral bioavailability (typically <500 g/mol), similar to the nitro-substituted analog (428.44 g/mol, ).
  • Lower molecular weight analogs (e.g., thiophene derivative, 389.47 g/mol ) may exhibit better membrane permeability.

Biological Activity

2-amino-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C_{18}H_{18}ClN_{3}O_{4}
  • Molecular Weight : 357.80 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, revealing its potential as an anticancer agent and its effects on viral infections.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, in vitro assays demonstrated significant antiproliferative effects against human leukemia cell lines (K562 and CEM). The IC50 values for some derivatives were found to range from 1.6 to 8.0 μM, indicating strong activity against these malignancies .

The proposed mechanisms for the anticancer activity of this compound include:

  • Inhibition of DNA Synthesis : The compound appears to interfere with DNA replication processes in cancer cells.
  • Induction of Apoptosis : Studies suggest that it may promote programmed cell death in malignant cells, enhancing its therapeutic potential.

Case Study 1: Antileukemic Activity

In a study focused on synthesizing derivatives related to this compound, compounds with halogen substituents exhibited enhanced antiproliferative effects. Notably, derivatives with electron-withdrawing groups demonstrated superior activity compared to their counterparts .

CompoundIC50 (μM)Cell Line
9c1.6K562
9e3.2CEM
10f2.5K562

Case Study 2: Viral Inhibition

Research has also explored the antiviral properties of this compound against human adenovirus (HAdV). Preliminary findings indicate that certain derivatives exhibit significant antiviral activity with selectivity indexes greater than 100, outperforming existing treatments like niclosamide .

CompoundIC50 (μM)CC50 (μM)SI
150.27156.8>100
460.45Not reported>100

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